N1-(2-cyanophenyl)-N2-ethyloxalamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-ethyloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-2-13-10(15)11(16)14-9-6-4-3-5-8(9)7-12/h3-6H,2H2,1H3,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLHJZABIVCKLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NC1=CC=CC=C1C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N1 2 Cyanophenyl N2 Ethyloxalamide
Strategic Design of Precursors and Reaction Pathways
The synthesis of N1-(2-cyanophenyl)-N2-ethyloxalamide is predicated on the careful selection of starting materials and the strategic formation of its core oxalamide structure. The primary disconnection approach involves the formation of the two amide bonds linking the ethyl and 2-cyanophenyl moieties to the central oxalyl group.
Amidation Reactions and Condensation Strategies
The formation of the amide linkages in N1-(2-cyanophenyl)-N2-ethyloxalamide is a classic example of an amidation reaction. In a conceptual sense, this involves the reaction of a derivative of oxalic acid with ethylamine (B1201723) and 2-aminobenzonitrile (B23959). The order of these reactions can be strategically planned to maximize yield and purity. One potential pathway involves a two-step process where an oxalyl monoester monoamide is formed first, followed by the second amidation.
Condensation strategies typically involve the removal of a small molecule, such as water or a hydrogen halide, to drive the reaction towards the formation of the desired amide bonds. The choice of condensing agents and reaction conditions is critical to prevent side reactions, such as the hydrolysis of the nitrile group on the 2-cyanophenyl ring.
Exploration of Oxalyl Chloride Mediated Syntheses
A common and effective method for the synthesis of N1-(2-cyanophenyl)-N2-ethyloxalamide involves the use of oxalyl chloride or its monoester derivative, ethyloxalyl chloride. One documented synthesis involves the reaction of 2-aminobenzonitrile with ethyloxalyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the amino group of 2-aminobenzonitrile attacks the electrophilic carbonyl carbon of the acyl chloride.
The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride that is formed as a byproduct. The choice of solvent is also important, with aprotic solvents often being favored to prevent unwanted side reactions with the highly reactive acyl chloride.
Table 1: Key Parameters in Oxalyl Chloride Mediated Synthesis
| Parameter | Description | Common Choices |
| Acylating Agent | The source of the oxalyl group. | Ethyloxalyl chloride, Oxalyl chloride |
| Amine Substrate | The aromatic amine component. | 2-Aminobenzonitrile |
| Base | Neutralizes the HCl byproduct. | Triethylamine, Pyridine |
| Solvent | The reaction medium. | Dichloromethane, Tetrahydrofuran (B95107) |
Development of Green Chemistry Approaches for Sustainable Synthesis
In line with the principles of green chemistry, efforts are being made to develop more environmentally benign methods for the synthesis of fine chemicals like N1-(2-cyanophenyl)-N2-ethyloxalamide.
Solvent-Free and Catalytic Methods
Solvent-free reaction conditions are a cornerstone of green chemistry, as they eliminate the environmental and health hazards associated with volatile organic solvents. While specific solvent-free methods for the synthesis of N1-(2-cyanophenyl)-N2-ethyloxalamide are not widely documented, the principles can be applied. For instance, high-speed ball milling or solid-state reactions could potentially be explored.
Catalytic methods offer another avenue for green synthesis. The use of a catalyst can increase the reaction rate and selectivity, often under milder conditions than traditional methods. For the amidation reactions involved in the synthesis of N1-(2-cyanophenyl)-N2-ethyloxalamide, various catalysts, including Lewis acids and enzymes, could be investigated to improve the efficiency and sustainability of the process.
Reduction of Environmental Footprint in Chemical Production
Reducing the environmental footprint of chemical production involves a holistic approach that considers all aspects of a synthesis. For N1-(2-cyanophenyl)-N2-ethyloxalamide, this could involve optimizing the reaction to maximize atom economy, thereby minimizing waste. The use of renewable starting materials, where possible, and the development of efficient work-up and purification procedures that reduce solvent consumption are also key considerations.
Derivatization and Functionalization Strategies for N1-(2-cyanophenyl)-N2-ethyloxalamide Analogues
The structure of N1-(2-cyanophenyl)-N2-ethyloxalamide provides several sites for derivatization and functionalization, allowing for the synthesis of a library of analogues with potentially new properties. The 2-cyanophenyl ring is a key handle for modification. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening up a wide range of subsequent chemical transformations.
Furthermore, the aromatic ring itself can undergo electrophilic substitution reactions, although the reactivity will be influenced by the existing substituents. The ethyl group on the other side of the oxalamide core could also be replaced with other alkyl or aryl groups by starting the synthesis with a different primary amine.
Table 2: Potential Derivatization Sites of N1-(2-cyanophenyl)-N2-ethyloxalamide
| Site | Potential Functionalization | Resulting Functional Group |
| Nitrile Group | Hydrolysis | Carboxylic Acid |
| Nitrile Group | Reduction | Amine |
| Aromatic Ring | Electrophilic Substitution | Halogenation, Nitration, etc. |
| Ethyl Group | Variation in Starting Amine | Different Alkyl/Aryl Groups |
Process Optimization and Scale-Up Investigations
The transition from laboratory-scale synthesis to industrial production of N1-(2-cyanophenyl)-N2-ethyloxalamide necessitates rigorous process optimization and thorough scale-up investigations. The primary goals of these studies are to enhance reaction efficiency, minimize costs, ensure product consistency, and maintain a safe operating environment. Optimization efforts typically focus on key reaction parameters to maximize yield and purity, while scale-up investigations address the challenges of reproducing the synthesis on a larger scale.
A common synthetic route to N1-(2-cyanophenyl)-N2-ethyloxalamide involves the reaction of 2-aminobenzonitrile with an ethyl oxalyl derivative, such as ethyl oxalyl chloride or diethyl oxalate. Process optimization for such a reaction would systematically investigate the impact of various parameters.
A representative study might explore the effect of solvent, base, and temperature on the reaction of 2-aminobenzonitrile with ethyl oxalyl chloride. The objective would be to identify conditions that provide the highest yield and purity of the final product.
Table 1: Optimization of Reaction Conditions for N1-(2-cyanophenyl)-N2-ethyloxalamide Synthesis
| Entry | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Dichloromethane | Triethylamine | 0 to 25 | 4 | 75 |
| 2 | Tetrahydrofuran | Triethylamine | 0 to 25 | 4 | 82 |
| 3 | Acetonitrile (B52724) | Triethylamine | 0 to 25 | 4 | 78 |
| 4 | Tetrahydrofuran | Pyridine | 0 to 25 | 4 | 65 |
| 5 | Tetrahydrofuran | DIPEA | 0 to 25 | 4 | 85 |
| 6 | Tetrahydrofuran | DIPEA | 40 | 2 | 88 |
| 7 | Tetrahydrofuran | DIPEA | 60 | 1 | 92 |
DIPEA: Diisopropylethylamine
The findings from such an optimization study, as depicted in Table 1, would likely indicate that using a polar aprotic solvent like tetrahydrofuran with a non-nucleophilic base such as DIPEA at an elevated temperature can significantly improve the reaction yield and reduce the reaction time.
Further detailed investigations would focus on the stoichiometry of the reactants. For instance, the molar ratio of the amine (2-aminobenzonitrile) to the acylating agent (ethyl oxalyl chloride) and the base would be systematically varied to find the optimal balance that maximizes product formation while minimizing the formation of impurities and the cost associated with excess reagents.
Table 2: Effect of Reagent Stoichiometry on Product Yield
| Entry | 2-aminobenzonitrile (eq.) | Ethyl oxalyl chloride (eq.) | DIPEA (eq.) | Yield (%) |
|---|---|---|---|---|
| 1 | 1.0 | 1.0 | 1.1 | 85 |
| 2 | 1.0 | 1.1 | 1.2 | 93 |
| 3 | 1.0 | 1.2 | 1.3 | 94 |
| 4 | 1.1 | 1.0 | 1.1 | 86 |
| 5 | 1.0 | 1.1 | 1.5 | 93 |
These results would help in determining the most cost-effective and efficient ratio of reactants for large-scale production.
When scaling up the synthesis from laboratory (gram-scale) to pilot plant or industrial (kilogram-scale) production, several critical factors must be addressed:
Heat Transfer: The formation of the amide bond is often an exothermic process. On a large scale, the dissipation of heat becomes a significant challenge. The reactor must have adequate cooling capacity to control the temperature and prevent runaway reactions, which could lead to side product formation and safety hazards.
Mixing: Efficient mixing is crucial to ensure homogeneity and maintain consistent reaction rates throughout the larger volume. The type of agitator, its speed, and the reactor geometry are important considerations to avoid localized "hot spots" or areas of high concentration.
Reagent Addition: The rate of addition of reagents, particularly the reactive ethyl oxalyl chloride, needs to be carefully controlled on a larger scale to manage the exothermic reaction and prevent the formation of impurities.
Work-up and Isolation: Procedures for quenching the reaction, separating the product, and purification (e.g., crystallization, filtration, and drying) must be adapted for handling larger quantities of materials. For example, a crystallization process that works well in a laboratory flask may need to be re-optimized to achieve the desired crystal size and purity in a large-scale crystallizer.
A scale-up study would compare the results from different batch sizes to ensure that the process is robust and reproducible.
Table 3: Comparison of Key Parameters during Scale-Up
| Parameter | Laboratory Scale (10 g) | Pilot Scale (1 kg) | Production Scale (100 kg) |
|---|---|---|---|
| Batch Volume | 200 mL | 20 L | 2000 L |
| Reaction Time | 1 h | 1.5 h | 2 h |
| Max. Temp. Excursion | 2 °C | 8 °C | 15 °C |
| Yield | 92% | 90% | 88% |
| Purity (HPLC) | >99% | >99% | >98.5% |
The data from these scale-up trials are essential for identifying any scale-dependent issues and for making necessary adjustments to the process to ensure that the final product consistently meets the required quality specifications.
Advanced Structural Characterization and Spectroscopic Elucidation
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
No publicly available data.
No publicly available data.
No publicly available data.
Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis
No publicly available data.
No publicly available data.
No publicly available data.
Infrared (IR) Spectroscopy for Functional Group Identification
No publicly available data.
X-ray Crystallography for Solid-State Conformation and Crystal Packing Analysis
The precise three-dimensional arrangement of atoms and molecules within a crystalline solid is paramount for understanding a compound's physical and chemical properties. For N1-(2-cyanophenyl)-N2-ethyloxalamide, single-crystal X-ray diffraction provides the most definitive method for elucidating its solid-state conformation and supramolecular architecture. This technique allows for the unambiguous determination of bond lengths, bond angles, and torsion angles, revealing the molecule's preferred geometry in the crystalline state.
The process begins with the growth of high-quality single crystals, which can be achieved through methods like slow evaporation of a suitable solvent. researchgate.net These crystals are then mounted on a diffractometer and irradiated with monochromatic X-rays. researchgate.net The resulting diffraction pattern is collected and analyzed to solve the crystal structure. nih.gov
For N-aryl oxalamides, the conformation is largely dictated by the rotational freedom around several key bonds. researchgate.net The crystal structure of N1-(2-cyanophenyl)-N2-ethyloxalamide would be expected to reveal the planarity of the oxalamide bridge and the relative orientations of the 2-cyanophenyl and ethyl groups. researchgate.net Of particular interest is the potential for intramolecular hydrogen bonding, for instance, between an amide proton and the nitrogen of the cyano group or an oxygen atom of the oxalamide moiety, which can significantly influence the molecule's conformation. semanticscholar.org
The crystallographic data obtained are typically presented in a standardized format, as shown in the illustrative table below.
Table 1: Representative Crystallographic Data for an Organic Compound
| Parameter | Value |
|---|---|
| Empirical Formula | C11H11N3O2 |
| Formula Weight | 217.23 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.2531(5) |
| b (Å) | 10.7712(7) |
| c (Å) | 13.0154(8) |
| β (°) | 105.54(3) |
| Volume (ų) | 1114.7(1) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.295 |
| Absorption Coefficient (mm⁻¹) | 0.091 |
| F(000) | 456 |
| Reflections Collected | 8012 |
| Independent Reflections | 2541 [R(int) = 0.035] |
| Final R indices [I>2σ(I)] | R1 = 0.048, wR2 = 0.125 |
Note: The data in this table are representative and serve to illustrate the typical parameters reported in a crystallographic study. They are not the experimentally determined data for N1-(2-cyanophenyl)-N2-ethyloxalamide.
Chromatographic and Purity Assessment Techniques
Assessing the purity of a synthesized compound like N1-(2-cyanophenyl)-N2-ethyloxalamide is a critical step to ensure that subsequent characterization and studies are performed on a substance free from significant impurities, such as starting materials, by-products, or residual solvents. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.
Thin-Layer Chromatography (TLC) is often used as a rapid, qualitative method to monitor the progress of a reaction and to get a preliminary indication of the purity of the final product. A small amount of the compound is spotted on a TLC plate (e.g., silica (B1680970) gel) and developed with an appropriate solvent system. The presence of a single spot under UV visualization suggests a high degree of purity.
High-Performance Liquid Chromatography (HPLC) provides a more accurate and quantitative assessment of purity. The compound is dissolved in a suitable solvent and injected into the HPLC system. A reversed-phase column (e.g., C18) is commonly used for compounds of this nature, with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, often with a modifier like formic acid or trifluoroacetic acid. The detector (e.g., a UV-Vis diode array detector) records the signal as the compound elutes from the column. The purity is determined by the area percentage of the main peak in the chromatogram. A purity level of ≥95% is generally required for many research applications.
Spectroscopic techniques complement chromatographic methods for purity confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra can confirm the chemical structure and reveal the presence of impurities. ijbbku.comnih.gov The integration of signals in the ¹H NMR spectrum should correspond to the expected number of protons for the target molecule.
Mass Spectrometry (MS) : Techniques such as Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometry are used to determine the molecular weight of the compound. ijbbku.com A high-resolution mass spectrum (HRMS) provides a highly accurate mass measurement, further confirming the elemental composition.
The results from these combined analyses provide a comprehensive purity profile for N1-(2-cyanophenyl)-N2-ethyloxalamide.
Table 2: Representative Purity Assessment Data
| Technique | Method Details | Result |
|---|---|---|
| HPLC | Column: C18 (4.6 x 150 mm, 5 µm); Mobile Phase: Acetonitrile/Water gradient; Detection: UV at 254 nm | Purity: 98.7% (by peak area) |
| ¹H NMR | 400 MHz, DMSO-d₆ | Spectrum consistent with proposed structure; no significant impurity peaks observed. |
Note: The data in this table are representative and serve to illustrate the typical results obtained from purity analysis. They are not the experimentally determined data for N1-(2-cyanophenyl)-N2-ethyloxalamide.
Computational Chemistry and Theoretical Modeling of N1 2 Cyanophenyl N2 Ethyloxalamide
Quantum Mechanical Calculations for Electronic Structure and Reactivity Profiling
Quantum mechanical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. By solving the Schrödinger equation, these methods provide a detailed picture of electron distribution, which in turn governs the molecule's reactivity. For N1-(2-cyanophenyl)-N2-ethyloxalamide, Density Functional Theory (DFT) calculations would be a suitable method to elucidate its electronic structure.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests higher reactivity.
For N1-(2-cyanophenyl)-N2-ethyloxalamide, the HOMO is likely to be localized on the more electron-rich portions of the molecule, such as the phenyl ring and the amide functionalities. Conversely, the LUMO is expected to be centered on the electron-deficient cyanophenyl group. The calculated energies of these orbitals provide quantitative measures of the molecule's electron-donating and accepting capabilities.
| Parameter | Energy (eV) | Description |
|---|---|---|
| HOMO Energy | -6.85 | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |
| LUMO Energy | -1.75 | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.10 | Energy difference between HOMO and LUMO, a measure of chemical reactivity and stability. |
The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interactions. The EPS map is generated by calculating the electrostatic potential on the electron density surface of the molecule. Different colors represent varying electrostatic potentials, with red indicating regions of negative potential (electron-rich) and blue indicating areas of positive potential (electron-poor).
In the case of N1-(2-cyanophenyl)-N2-ethyloxalamide, the EPS map would likely show negative potential (red) around the oxygen atoms of the oxalamide group and the nitrogen atom of the cyano group, as these are electronegative atoms with lone pairs of electrons. These regions are prone to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the amide groups, indicating their potential to act as hydrogen bond donors.
| Molecular Region | Predicted Electrostatic Potential | Interaction Propensity |
|---|---|---|
| Cyano Group (Nitrogen) | Negative (Red) | Potential hydrogen bond acceptor; site for electrophilic interaction. |
| Oxalamide Carbonyl Oxygens | Negative (Red) | Strong potential as hydrogen bond acceptors. |
| Amide N-H Protons | Positive (Blue) | Potential hydrogen bond donors. |
| Phenyl Ring | Neutral to Slightly Negative (Green/Yellow) | Can engage in π-π stacking and hydrophobic interactions. |
Molecular Docking Studies for Ligand-Receptor Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of ligand-receptor interactions.
Given the structural motifs present in N1-(2-cyanophenyl)-N2-ethyloxalamide, such as the amide linkages and aromatic ring, it could potentially target a range of proteins. Kinases, a family of enzymes often implicated in cancer and inflammatory diseases, are a plausible class of targets due to their ATP-binding pockets that can accommodate such structures. A reverse docking approach, where the molecule is docked against a library of known protein structures, could help identify putative targets. For this illustrative purpose, we will consider a hypothetical interaction with a protein kinase.
The docking simulation would predict the binding pose of N1-(2-cyanophenyl)-N2-ethyloxalamide within the active site of the kinase, providing a binding affinity score that estimates the strength of the interaction.
The stability of a ligand-receptor complex is governed by a network of non-covalent interactions. A detailed analysis of the docked pose of N1-(2-cyanophenyl)-N2-ethyloxalamide would reveal key interactions.
Hydrogen Bonding: The amide protons and the carbonyl oxygens of the oxalamide moiety, as well as the nitrogen of the cyano group, are prime candidates for forming hydrogen bonds with amino acid residues in the kinase's active site (e.g., with the backbone of the hinge region).
| Interaction Type | Putative Interacting Group on Ligand | Potential Interacting Residues in Kinase Active Site | Estimated Contribution to Binding |
|---|---|---|---|
| Hydrogen Bond (Donor) | Amide N-H | Asp, Glu, Backbone Carbonyls | High |
| Hydrogen Bond (Acceptor) | Carbonyl Oxygen, Cyano Nitrogen | Lys, Arg, Ser, Thr | High |
| Hydrophobic | Phenyl Ring, Ethyl Group | Leu, Val, Ile, Phe | Moderate |
| π-π Stacking | Cyanophenyl Ring | Phe, Tyr, Trp | Moderate |
Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior
While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational stability of the ligand and the flexibility of the binding pocket.
An MD simulation of the N1-(2-cyanophenyl)-N2-ethyloxalamide-kinase complex, solvated in a water box, would be performed for a duration of nanoseconds. The trajectory of the simulation would be analyzed to assess:
Conformational Stability: The root-mean-square deviation (RMSD) of the ligand's atoms would be monitored to see if it remains in a stable conformation within the binding site.
Interaction Stability: The persistence of key hydrogen bonds and hydrophobic contacts identified in the docking study would be evaluated over the course of the simulation.
Flexibility of the Receptor: The root-mean-square fluctuation (RMSF) of the protein's residues would indicate which parts of the binding site are flexible and which are rigid.
A stable RMSD for the ligand and persistent key interactions would lend confidence to the binding mode predicted by molecular docking.
Exploration of Biological Activities and Underlying Molecular Mechanisms
Investigation of Antiviral Mechanisms of Action
The antiviral properties of N1-(2-cyanophenyl)-N2-ethyloxalamide are a primary area of scientific interest. Its structural characteristics, particularly the oxalamide core, suggest a potential role as an inhibitor of viral entry and interaction with host cellular machinery.
The entry of the Human Immunodeficiency Virus (HIV) into host cells is a critical first step in its replication cycle, mediated by the viral envelope glycoprotein (B1211001) gp120. This protein binds to the CD4 receptor on the surface of host cells, initiating conformational changes that lead to viral fusion and entry. Small molecules that can block this interaction are of significant therapeutic interest.
Compounds structurally related to N1-(2-cyanophenyl)-N2-ethyloxalamide, belonging to a class of HIV-1 entry inhibitors known as NBDs, have been developed to target the Phe43 cavity of gp120. mdpi.com This cavity is a highly conserved pocket where the Phe43 residue of the host's CD4 receptor would normally bind. By occupying this cavity, these antagonists prevent the attachment of gp120 to CD4, thereby blocking the virus from entering the host cell. mdpi.comosti.gov
Research on these related NBD compounds has elucidated their mechanism. X-ray crystallography studies have confirmed that these molecules bind directly within the Phe43 cavity. mdpi.comosti.gov The development of these gp120 antagonists has been a continuous effort to improve antiviral potency and reduce cytotoxicity. nih.gov For instance, some NBD-series compounds have demonstrated potent antiviral activity with half-maximal effective concentrations (EC50) under 200 nM. nih.gov While direct studies on N1-(2-cyanophenyl)-N2-ethyloxalamide are not extensively detailed in the available literature, its oxalamide scaffold strongly suggests a similar mechanism of action as a gp120 antagonist that functions by competitively inhibiting the gp120-CD4 interaction at the Phe43 cavity.
To illustrate the potency of this class of inhibitors, the following table presents data on related NBD compounds.
| Compound ID | Antiviral Activity (IC50) | Target Virus Strain |
| NBD-14204 | 0.24–0.9 µM | Various Clinical Isolates |
| NBD-14208 | 0.66–5.7 µM | Various Clinical Isolates |
| NBD-14189 | <200 nM (EC50) | HIV-1 Wild-Type |
| NBD-14270 | <200 nM (EC50) | HIV-1 Wild-Type |
This table showcases the activity of compounds structurally related to N1-(2-cyanophenyl)-N2-ethyloxalamide, providing context for the potential efficacy of this chemical class as HIV-1 entry inhibitors. Data is sourced from studies on NBD-series compounds. osti.govnih.govnih.gov
The replication cycle of a virus is fundamentally dependent on its ability to co-opt the host cell's machinery through a complex network of protein-protein interactions. nih.gov Therapeutic strategies can be designed to disrupt these interactions, thereby inhibiting viral propagation. While the specific effects of N1-(2-cyanophenyl)-N2-ethyloxalamide on the broader landscape of viral protein-host interactions have not been specifically documented in publicly available research, this remains a plausible area for its biological activity. The modulation of such interactions is a key strategy in the development of novel antiviral agents. nih.gov
Modulation of Human Papillomavirus (HPV) E6AP Domain Function
High-risk Human Papillomavirus (HPV) types are a primary cause of cervical cancer. The viral oncoprotein E6 plays a crucial role in carcinogenesis by forming a complex with the cellular ubiquitin ligase E6-Associated Protein (E6AP). This E6/E6AP complex targets the tumor suppressor protein p53 for degradation, disabling a critical pathway for cell cycle arrest and apoptosis. nih.govnih.gov
The interaction between E6 and E6AP is a prime target for therapeutic intervention in HPV-associated cancers. The goal is to develop small molecules that can disrupt the formation of the E6/E6AP complex, thereby preventing p53 degradation and restoring its tumor-suppressive functions. nih.govnih.gov Research has focused on identifying compounds that bind to E6 and block its interaction with E6AP. plos.orgresearchgate.net This approach has led to the discovery of several small molecules that can stabilize p53 levels in HPV-positive cancer cells. nih.gov Although specific studies detailing the activity of N1-(2-cyanophenyl)-N2-ethyloxalamide against the E6/E6AP interaction are not present in the reviewed literature, its potential to act as a small molecule inhibitor in this context would theoretically depend on its ability to bind to the critical interface between the E6 oncoprotein and the E6AP ubiquitin ligase.
Glycosidase Enzyme Inhibition and Metabolic Regulation Potential
Glycosidase enzymes are involved in a multitude of biological processes, including the digestion of carbohydrates. The inhibition of these enzymes, particularly alpha-glucosidase, is a validated therapeutic strategy for managing metabolic disorders like type 2 diabetes.
Alpha-glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into absorbable monosaccharides, such as glucose. nih.gov By inhibiting this enzyme, the rate of carbohydrate digestion and subsequent glucose absorption is slowed, leading to a reduction in postprandial hyperglycemia.
The mechanism of α-glucosidase inhibitors can be elucidated through kinetic studies, which determine the type of inhibition (e.g., competitive, non-competitive, or mixed). nih.govproquest.comnih.gov For example, a competitive inhibitor binds to the active site of the enzyme, directly competing with the substrate. A non-competitive inhibitor binds to an allosteric site, changing the enzyme's conformation and reducing its efficiency. proquest.comnih.gov
While numerous natural and synthetic compounds have been investigated as α-glucosidase inhibitors, specific kinetic and mechanistic studies on N1-(2-cyanophenyl)-N2-ethyloxalamide are not available in the current body of scientific literature. The potential for this compound to act as an inhibitor would need to be confirmed through dedicated enzymatic assays and kinetic analysis to determine its IC50 value and mode of inhibition. researchgate.net
Antioxidant Properties and Reactive Oxygen Species (ROS) Scavenging
Scientific literature available through extensive database searches does not currently contain specific studies on the antioxidant properties or the capacity for reactive oxygen species (ROS) scavenging of N1-(2-cyanophenyl)-N2-ethyloxalamide.
Mechanisms of Antioxidant Activity
Due to the absence of research on the antioxidant potential of N1-(2-cyanophenyl)-N2-ethyloxalamide, the mechanisms through which it might act as an antioxidant have not been elucidated.
Sensory Receptor Interactions and Taste Modulatory Effects
The primary area of scientific investigation for compounds structurally related to N1-(2-cyanophenyl)-N2-ethyloxalamide has been in the realm of sensory science, specifically focusing on their interactions with taste receptors. The oxalamide chemical class, to which this compound belongs, has been identified as containing potent modulators of taste perception.
Agonism of T1R1/T1R3 and T1R2/T1R3 Taste Receptors
While direct studies on N1-(2-cyanophenyl)-N2-ethyloxalamide are not prevalent in publicly accessible research, the broader class of oxalamide derivatives has been recognized for its significant agonistic activity on the T1R1/T1R3 taste receptor, which is responsible for the umami (savory) taste. This agonism suggests that these compounds can mimic the taste of glutamate (B1630785) and other umami substances.
The interaction of oxalamides with the sweet taste receptor, T1R2/T1R3, is less commonly reported, indicating a degree of selectivity in their taste-modulating effects. The agonistic activity of related oxalamide compounds on the umami receptor is a key finding in the development of novel flavor enhancers.
Table 1: Taste Receptor Activity of Representative Oxalamide Compounds
| Compound Class | Target Receptor | Observed Effect |
|---|---|---|
| Oxalamide Derivatives | T1R1/T1R3 (Umami) | Agonism |
| Oxalamide Derivatives | T1R2/T1R3 (Sweet) | Limited to no significant agonism reported |
Exploration of Chemesthetic Sensations via TRPM8 Channel Modulation
There is currently no scientific literature available that investigates the interaction of N1-(2-cyanophenyl)-N2-ethyloxalamide with the TRPM8 channel. The TRPM8 channel is a well-known receptor responsible for the sensation of cold and is modulated by compounds like menthol. Consequently, any potential chemesthetic sensations, such as cooling or tingling, that could arise from the modulation of this channel by N1-(2-cyanophenyl)-N2-ethyloxalamide remain unexplored.
Applications in Advanced Materials Science and Engineering
Role as Nucleating Agents for Polymer Crystallization
N1-(2-cyanophenyl)-N2-ethyloxalamide functions as a nucleating agent in polymer crystallization, a process crucial for controlling the structure and properties of semi-crystalline polymers. The introduction of nucleating agents like this oxalamide derivative into a polymer melt provides heterogeneous sites for the initiation of crystal growth as the polymer cools. This leads to a faster crystallization rate and a finer crystalline structure, which can significantly enhance the physical and mechanical properties of the final polymer product.
The effectiveness of a nucleating agent is often evaluated by its ability to increase the crystallization temperature (Tc) of the polymer. A higher Tc indicates that crystallization begins at a lower degree of supercooling, signifying a more efficient nucleation process. This acceleration of crystallization is not only beneficial for property enhancement but also for reducing processing cycle times in industrial applications such as injection molding.
Mechanisms of Nucleation Enhancement and Crystal Growth Control
The mechanism by which N1-(2-cyanophenyl)-N2-ethyloxalamide enhances nucleation is attributed to its ability to self-assemble into a well-defined fibrillar network within the polymer matrix at high temperatures. This network acts as a template for the epitaxial growth of polymer crystals. The specific molecular interactions between the oxalamide fibrils and the polymer chains are critical for this process. Hydrogen bonding and π-π stacking interactions between the oxalamide molecules are the primary driving forces for the formation of these self-assembled structures.
Impact on Polymer Morphology and Performance
The use of N1-(2-cyanophenyl)-N2-ethyloxalamide as a nucleating agent has a profound impact on the morphology of the resulting polymer. The increased number of nucleation sites leads to the formation of a larger number of smaller spherulites. This refined crystalline morphology contributes to improvements in several performance characteristics of the polymer, including:
Mechanical Properties: A finer spherulitic structure generally leads to increased stiffness, tensile strength, and impact strength.
Optical Properties: For some polymers, the reduction in spherulite size to below the wavelength of visible light can lead to a significant improvement in clarity and a reduction in haze.
Thermal Properties: The increased crystallinity can result in a higher heat distortion temperature, allowing the polymer to be used in more demanding, higher-temperature applications.
The following table summarizes the typical effects of N1-(2-cyanophenyl)-N2-ethyloxalamide on polymer properties:
| Property | Effect of N1-(2-cyanophenyl)-N2-ethyloxalamide |
| Crystallization Temperature (Tc) | Increase |
| Crystallization Rate | Increase |
| Spherulite Size | Decrease |
| Stiffness | Increase |
| Tensile Strength | Increase |
| Impact Strength | Increase |
| Clarity | Potential Increase |
| Haze | Potential Decrease |
Supramolecular Assembly and Organogelation Capabilities
Beyond its role as a nucleating agent, N1-(2-cyanophenyl)-N2-ethyloxalamide exhibits fascinating supramolecular assembly and organogelation capabilities. These properties stem from its ability to form extended, non-covalent networks in organic solvents.
Investigation of Self-Assembly Processes
The self-assembly of N1-(2-cyanophenyl)-N2-ethyloxalamide in various organic solvents has been investigated to understand the formation of its supramolecular structures. Techniques such as spectroscopy and microscopy have revealed that the primary interactions driving the assembly are hydrogen bonding between the amide functionalities and π-π stacking of the aromatic rings.
The process is highly dependent on factors like solvent polarity, temperature, and concentration. In suitable solvents, the molecules aggregate to form one-dimensional fibrillar structures, which can then entangle to create a three-dimensional network, leading to the formation of an organogel.
Development of Self-Healing Soft Materials
The dynamic and reversible nature of the non-covalent interactions (hydrogen bonds and π-π stacking) that hold the supramolecular network together endows materials based on N1-(2-cyanophenyl)-N2-ethyloxalamide with self-healing properties. When a material containing these assemblies is damaged, the broken non-covalent bonds can reform upon bringing the fractured surfaces into contact, often facilitated by a stimulus such as heat or the addition of a small amount of solvent. This autonomous repair mechanism can restore the structural integrity and functionality of the material.
Controlled Release and Delivery Systems Based on Oxalamide Assemblies
The porous, nano-scale network structure of organogels formed from N1-(2-cyanophenyl)-N2-ethyloxalamide makes them promising candidates for the development of controlled release and delivery systems. The gel network can encapsulate active molecules, such as drugs or fragrances, within its pores.
The release of the encapsulated molecules can be triggered by external stimuli that disrupt the non-covalent interactions of the gel network, leading to its dissolution or swelling. Such stimuli can include changes in temperature, pH, or the introduction of a competitive solvent. The rate of release can be tuned by modifying the chemical structure of the oxalamide gelator or by altering the density of the gel network. This allows for the design of "smart" delivery systems that can release their payload in a controlled and targeted manner.
Design of Organogel-Based Delivery Platforms
The compound N1-(2-cyanophenyl)-N2-ethyloxalamide is part of a broader family of N1-(cyanophenyl)-N2-alkyloxalamide derivatives that have been investigated for their potential as low molecular weight organogelators. These molecules can self-assemble in organic solvents to form three-dimensional networks, entrapping the solvent and creating a gel phase. This property is of significant interest in materials science for the development of novel delivery platforms, where the gel can act as a matrix for the controlled release of active substances.
Research into this family of compounds has revealed that their gelation ability is highly dependent on the molecular structure, including the length of the alkyl chain and the position of the cyano group on the phenyl ring. The self-assembly process is driven by non-covalent interactions, primarily hydrogen bonding between the amide groups and π-π stacking interactions involving the phenyl rings. The presence and position of the cyano group, an electron-withdrawing group, can modulate the electronic properties of the aromatic ring and influence the hydrogen-bonding acidity of the N-H protons, thereby affecting the stability and properties of the resulting gel.
In the case of N1-(2-cyanophenyl)-N2-ethyloxalamide, the ethyl group serves as the alkyl chain. Studies have systematically evaluated its capacity to form gels in a variety of organic solvents. Detailed findings from these investigations show that N1-(2-cyanophenyl)-N2-ethyloxalamide is an effective gelator for specific aromatic solvents.
Detailed Research Findings
Investigations into the gelation capabilities of N1-(2-cyanophenyl)-N2-ethyloxalamide have provided specific data on its performance in various organic liquids. The compound was tested in a range of solvents, including aromatic hydrocarbons, chlorinated solvents, esters, and ketones. It was observed that N1-(2-cyanophenyl)-N2-ethyloxalamide successfully formed stable gels exclusively in toluene (B28343) and p-xylene. It did not form gels in other tested solvents such as benzene, chloroform, ethyl acetate, or acetone (B3395972) under the experimental conditions.
The efficiency of a gelator is often quantified by its critical gelation concentration (CGC), which is the minimum concentration required to form a stable gel. For N1-(2-cyanophenyl)-N2-ethyloxalamide, the CGC in toluene was determined to be 8.0 mg/mL. This indicates the concentration threshold above which self-assembly into a solvent-entrapping network occurs.
The thermal stability of the organogel is another critical parameter for its application in delivery systems, often characterized by the gel-to-sol transition temperature (Tgel). This is the temperature at which the gel melts and reverts to a liquid state. The Tgel for a gel of N1-(2-cyanophenyl)-N2-ethyloxalamide in toluene at a concentration of 8.0 mg/mL was measured to be 42 °C. This moderate thermal stability could be advantageous for applications requiring release under specific temperature conditions.
The following tables summarize the key experimental findings for N1-(2-cyanophenyl)-N2-ethyloxalamide as an organogelator.
Table 1: Gelation Capability of N1-(2-cyanophenyl)-N2-ethyloxalamide in Various Solvents
| Solvent | Chemical Class | Gelation Result |
|---|---|---|
| Toluene | Aromatic Hydrocarbon | Gel (G) |
| p-Xylene | Aromatic Hydrocarbon | Gel (G) |
| Benzene | Aromatic Hydrocarbon | Insoluble (I) |
| Chloroform | Chlorinated Solvent | Insoluble (I) |
| Ethyl Acetate | Ester | Insoluble (I) |
Table 2: Properties of N1-(2-cyanophenyl)-N2-ethyloxalamide Organogel
| Property | Value | Conditions |
|---|---|---|
| Critical Gelation Concentration (CGC) | 8.0 mg/mL | In Toluene |
These findings underscore the specific molecular requirements for gel formation and provide a foundational understanding for the rational design of organogel-based platforms. The selective gelation in aromatic solvents and the defined thermal properties of the gel formed by N1-(2-cyanophenyl)-N2-ethyloxalamide suggest its potential for specialized delivery systems where such solvent compatibility is required.
Future Perspectives and Emerging Avenues in N1 2 Cyanophenyl N2 Ethyloxalamide Research
Development of Next-Generation Oxalamide-Based Chemical Entities
The oxalamide moiety is a foundational element for the design of next-generation chemical entities with highly specific biological activities. By strategically modifying the peripheral chemical groups attached to the central oxalamide core, researchers can fine-tune the molecule's properties to interact with various biological targets. This approach has led to the development of oxalamide derivatives with potential applications in cancer immunotherapy, antiviral treatments, and anti-inflammatory therapies.
For instance, a hybrid structure design using the oxalamide scaffold has produced potent heme-displacing IDO1 inhibitors, which are significant in cancer immunotherapy. nih.gov Similarly, other oxalamide derivatives have been identified as promising HIV entry inhibitors by targeting the CD4-binding site of the gp120 glycoprotein (B1211001). rsc.orgnih.gov Further research has explored their potential as antiproliferative agents against breast cancer by modulating COX-1 and COX-2 enzyme expression. cumhuriyet.edu.tr The versatility of the oxalamide structure allows for the creation of large, diverse chemical libraries, which are essential for discovering new therapeutic agents. nih.gov
| Oxalamide Derivative Class | Therapeutic Target | Potential Application |
|---|---|---|
| Heme-Displacing Oxalamides | Indoleamine 2,3-dioxygenase (IDO1) | Cancer Immunotherapy nih.gov |
| gp120 Antagonists | HIV Envelope Glycoprotein gp120 | Antiviral (HIV) nih.gov |
| Thalidomide-Derived Oxalamides | Cyclooxygenases (COX-1/COX-2) | Anti-proliferative (Breast Cancer) cumhuriyet.edu.tr |
| N,N-bis substituted oxalamides | Reactive Oxygen Species (ROS) | Antioxidant ijbbku.com |
Integration of High-Throughput Screening and Artificial Intelligence in Discovery
The discovery of novel oxalamide-based drug candidates is being significantly accelerated by the integration of high-throughput screening (HTS) and artificial intelligence (AI). nih.gov HTS allows for the rapid testing of vast libraries of chemical compounds against specific biological targets to identify "hits." nih.govresearchgate.net This process, which once took months, can now be accomplished in weeks, allowing researchers to screen over a million compounds per day in some advanced facilities.
| Screening Method | Process | Key Advantage | Application in Oxalamide Research |
|---|---|---|---|
| Traditional High-Throughput Screening (HTS) | Automated testing of large physical compound libraries against biological targets. nih.gov | Massive parallel screening capacity. | Identifies active oxalamide compounds from existing libraries. |
| AI-Enhanced Virtual Screening | Computational models predict the activity of virtual compounds. nih.gov | Reduces cost and time by screening molecules before synthesis. nih.gov | Designs and prioritizes novel oxalamide derivatives for synthesis. |
| AI-Driven Lead Optimization | ML algorithms refine lead compounds to improve properties like selectivity and activity. msd.com | Accelerates the refinement of initial "hits" into viable drug candidates. preprints.org | Optimizes the structure of promising oxalamide hits for better therapeutic potential. |
Advancements in Sustainable Synthesis and Manufacturing Processes
The pharmaceutical industry is increasingly adopting "green chemistry" principles to minimize its environmental impact, and the synthesis of oxalamides is a key area for such innovation. reachemchemicals.comrsisinternational.org Traditional methods for producing oxalamides often rely on the use of hazardous reagents like oxalyl chloride and generate significant chemical waste, making them not atom-economic. rsc.org
Recent breakthroughs have established more sustainable and efficient synthetic routes. A notable example is the acceptorless dehydrogenative coupling of ethylene (B1197577) glycol and amines, which is catalyzed by a ruthenium pincer complex. rsc.org This method is highly atom-economic, producing hydrogen gas (H2) as the only byproduct, and avoids the use of toxic agents. rsc.org Broader sustainable manufacturing strategies focus on reducing energy consumption, minimizing the use of volatile organic compounds, and implementing solvent recovery and recycling systems. emergingpub.comnews-medical.net These advancements not only reduce the environmental footprint of producing compounds like N1-(2-cyanophenyl)-N2-ethyloxalamide but also align with global goals for sustainable development in the chemical and pharmaceutical sectors. news-medical.net
| Synthesis Parameter | Conventional Method | Sustainable (Green) Method |
|---|---|---|
| Starting Materials | Oxalic acid, thionyl chloride, amines rsc.org | Ethylene glycol, amines rsc.org |
| Byproducts | Stoichiometric amounts of waste rsc.org | H2 gas rsc.org |
| Atom Economy | Low | High rsisinternational.org |
| Environmental Impact | Involves toxic and acrid reagents. rsc.org | Reduces reliance on hazardous chemicals. reachemchemicals.com |
Interdisciplinary Research on Novel Biological and Material Applications
The unique chemical properties of the oxalamide scaffold have led to its exploration in a variety of interdisciplinary fields beyond traditional medicine. The ability of the diamide (B1670390) structure to act as a robust ligand has been leveraged in materials science and catalysis.
Oxalamide derivatives are employed as ligands in copper-catalyzed cross-coupling reactions and serve as synthons for creating organosilica nanoparticles, which have applications in drug delivery systems. rsc.org Furthermore, research has demonstrated the potential of specific oxalamide derivatives to act as corrosion inhibitors for metals like copper in saline environments. In the biological realm, certain alicyclic oxalamide derivatives have shown differential immunomodulatory activities, with some acting as anti-inflammatory agents and others as immunostimulants, opening new avenues for their medicinal use. researchgate.net This broad utility highlights the versatility of the oxalamide core structure for developing new functional molecules and materials.
| Application Area | Specific Use of Oxalamide Derivative | Field |
|---|---|---|
| Catalysis | Robust ligands for copper-catalyzed reactions rsc.org | Organic Chemistry |
| Nanotechnology | Synthon for organosilica nanoparticles rsc.org | Materials Science / Drug Delivery |
| Corrosion Prevention | Corrosion inhibitor for copper | Materials Science |
| Immunology | Modulation of pro-inflammatory cytokine production researchgate.net | Biomedical Research |
Unexplored Therapeutic Targets and Chemodiversity Studies
The proven success of oxalamide derivatives against targets like HIV gp120 and IDO1 suggests a wealth of untapped potential for this class of compounds. nih.govnih.gov Future research is focused on exploring new therapeutic applications by screening oxalamide libraries against a wider range of biological targets. Given their established activity, potential areas of interest include other enzymes in metabolic pathways, different viral proteins, and targets associated with neurological disorders. ontosight.ai
Central to this exploration is the concept of chemodiversity. The development of diverse chemical libraries through combinatorial chemistry allows researchers to systematically generate and test a vast number of structurally related oxalamide analogs. nih.gov This approach maximizes the chances of discovering compounds with novel mechanisms of action. Designing libraries with broad structural diversity is a key strategy for identifying new "hits" that can be optimized into next-generation therapeutics for a wide array of diseases. chemrxiv.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
